2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
CAS No.:
Cat. No.: VC17611886
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.04 g/mol
* For research use only. Not for human or veterinary use.
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid -](/images/structure/VC17611886.png)
Specification
Molecular Formula | C8H5BrN2O2 |
---|---|
Molecular Weight | 241.04 g/mol |
IUPAC Name | 2-bromoimidazo[1,2-a]pyridine-6-carboxylic acid |
Standard InChI | InChI=1S/C8H5BrN2O2/c9-6-4-11-3-5(8(12)13)1-2-7(11)10-6/h1-4H,(H,12,13) |
Standard InChI Key | TVJUVKRFQVCJOI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC(=CN2C=C1C(=O)O)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a bicyclic imidazo[1,2-a]pyridine system, where the imidazole ring is fused to a pyridine moiety. Bromine occupies position 2, while the carboxylic acid group is at position 6 (Figure 1). The IUPAC name, 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, reflects this substitution pattern .
Table 1: Key Structural Identifiers
Property | Value |
---|---|
Molecular Formula | C₈H₅BrN₂O₂ |
Molecular Weight | 241.04 g/mol |
SMILES | C1=CC2=NC(=CN2C=C1Br)C(=O)O |
InChI Key | FQBFPVLZLNEQOE-UHFFFAOYSA-N |
X-ray crystallography confirms a planar geometry, with bond angles consistent with aromatic stabilization. The bromine atom induces steric hindrance at position 2, influencing regioselectivity in subsequent reactions .
Solubility and Stability
The carboxylic acid group confers moderate water solubility (2.1 mg/mL at 25°C), while the bromine atom enhances lipid solubility, yielding a logP value of 1.8. Thermal gravimetric analysis (TGA) indicates stability up to 220°C, with decomposition occurring via decarboxylation and subsequent bromine elimination .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized through a one-pot tandem cyclization-bromination strategy:
-
Cyclization: Reacting 2-aminopyridine with α-bromoketones in ethyl acetate under oxidative conditions (e.g., tert-butyl hydroperoxide, TBHP).
-
Bromination: In situ bromination using N-bromosuccinimide (NBS) at 80–100°C.
Table 2: Reaction Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–100°C | Maximizes to 78% |
Solvent | Ethyl acetate | Enhances selectivity |
Oxidant | TBHP (2.0 equiv) | Prevents over-oxidation |
High-performance liquid chromatography (HPLC) purity exceeds 95% after recrystallization from ethanol/water.
Scalability Challenges
Industrial-scale production faces hurdles due to exothermic bromination steps, requiring precise temperature control. Continuous flow reactors have been proposed to mitigate safety risks and improve throughput.
Biological Activities and Mechanisms
Anticancer Applications
Derivatives of 2-bromoimidazo[1,2-a]pyridine-6-carboxylic acid exhibit potent cytotoxicity against cervical carcinoma (HeLa) and prostate cancer (PC-3) cells. A 2024 study reported IC₅₀ values of 132 μM for phosphonocarboxylate derivatives, attributed to inhibition of Rab11A prenylation—a process critical for oncogenic signaling.
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
HeLa | 132 | Rab11A prenylation inhibition |
PC-3 | 148 | Gαi2 pathway suppression |
Antimycobacterial Activity
Against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), the compound’s analogues achieve MIC values of 0.03–5.0 μM. Molecular docking studies suggest binding to the mycobacterial enoyl-acyl carrier protein reductase (InhA), disrupting cell wall biosynthesis.
Structure-Activity Relationships (SAR)
Substituent Effects
-
Bromine at C2: Enhances electrophilicity for Suzuki-Miyaura couplings, enabling diversification.
-
Carboxylic Acid at C6: Improves solubility and hydrogen-bonding capacity, critical for target engagement.
Table 4: SAR of Imidazo[1,2-a]pyridine Derivatives
Modification | Biological Impact |
---|---|
Bromine → Chlorine | Reduced cytotoxicity (IC₅₀ > 200 μM) |
Carboxylic Acid → Ester | Lower solubility, retained activity |
Electronic Effects
Density functional theory (DFT) calculations reveal that bromine’s electron-withdrawing nature increases the carboxylic acid’s acidity (pKa = 2.9), facilitating deprotonation and interaction with basic residues in target proteins.
Analytical Characterization
Spectroscopic Methods
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-3), 8.12 (d, J = 9.6 Hz, 1H, H-5), 7.89 (d, J = 9.6 Hz, 1H, H-7), 13.2 (s, 1H, COOH) .
-
HRMS (ESI+): m/z calcd for C₈H₅BrN₂O₂ [M+H]⁺: 240.9521; found: 240.9524 .
Pharmacokinetic Profiling
Absorption and Distribution
Predicted parameters using SwissADME:
-
Gastrointestinal absorption: High (94% bioavailability).
-
Blood-brain barrier permeation: Moderate (logBB = -0.7).
Metabolism
CYP3A4-mediated oxidation of the imidazole ring generates inactive metabolites, necessitating structural shielding in prodrug designs.
Comparative Analysis with Analogues
Table 5: Comparison with Positional Isomers
Compound | Melting Point (°C) | Anticancer IC₅₀ (μM) |
---|---|---|
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid | 297–299 | 210 |
8-Fluoro-6-bromoimidazo[1,2-a]pyridine-2-carboxylate | 185–187 | 89 |
Fluorine substitution improves membrane permeability but reduces thermal stability.
Future Directions
-
Prodrug Development: Esterification of the carboxylic acid to enhance oral bioavailability.
-
Combination Therapies: Co-administration with checkpoint inhibitors to synergize immune responses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume